

Application Notes and Protocols for Time-Kill Kinetics Assay of PAC-113

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Compound of Interest

Compound Name: PAC-113

Cat. No.: B1574744

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Introduction

PAC-113 is a 12-amino-acid antimicrobial peptide derived from human salivary protein histatin 5.[1][2] It has demonstrated notable antifungal activity, particularly against various *Candida* species, and has been investigated in clinical trials for the treatment of oral candidiasis.[2][3][4] Understanding the pharmacodynamics of **PAC-113** is crucial for its development as a therapeutic agent. The time-kill kinetics assay is a vital in vitro method to assess the rate and extent of antifungal activity, providing insights into whether a compound is fungicidal or fungistatic.[5][6] This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the antifungal activity of **PAC-113**.

The proposed mechanism of action for **PAC-113** involves a multi-step process. It is believed to initiate its antifungal effect by binding to the fungal cell surface, potentially interacting with proteins like Ssa2 in *Candida albicans*, which facilitates its translocation across the cell membrane.[2] Once inside the cell, **PAC-113** is thought to disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[3] This multifaceted mechanism suggests a potent and rapid antifungal effect.

Materials and Methods

Materials

- **PAC-113** (synthesis and purity to be validated prior to use)

- Candida albicans strain (e.g., ATCC 90028)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer
- Sabouraud Dextrose Agar (SDA)
- Sterile saline (0.9% NaCl)
- Sterile deionized water
- Dimethyl sulfoxide (DMSO, for stock solution preparation)
- Sterile test tubes or flasks
- Micropipettes and sterile tips
- Spectrophotometer
- Incubator (35°C)
- Shaker
- Spiral plater or spread plates
- Colony counter

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination:

Prior to the time-kill assay, the MIC of **PAC-113** against the selected *Candida albicans* strain should be determined using a standardized broth microdilution method, such as the one described by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.^{[7][8][9]} This will inform the concentrations to be tested in the time-kill assay.

2. Inoculum Preparation:

A standardized inoculum is critical for the reproducibility of the assay.[\[5\]](#)

- Streak the *Candida albicans* strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.
- Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
- Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.
- Dilute the adjusted suspension in RPMI 1640 medium to achieve a starting inoculum of approximately $1-5 \times 10^5$ CFU/mL in the final assay tubes.[\[6\]](#)

3. Assay Setup:

- Prepare a stock solution of **PAC-113** in DMSO. Further dilutions should be made in RPMI 1640 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
- Prepare a series of test tubes or flasks containing RPMI 1640 medium with **PAC-113** at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
- Include a growth control tube containing only the medium and the fungal inoculum, and a sterility control tube with medium only.
- Inoculate each tube (except the sterility control) with the prepared fungal suspension to achieve the final starting inoculum of $1-5 \times 10^5$ CFU/mL.

4. Incubation and Sampling:

- Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm) to ensure aeration and uniform exposure to the antifungal agent.[\[10\]](#)
- At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[\[6\]](#)

5. Viable Cell Counting:

- Perform ten-fold serial dilutions of each aliquot in sterile saline.
- Plate a specific volume (e.g., 100 μL) of the appropriate dilutions onto SDA plates. The choice of dilutions will depend on the expected fungal concentration.
- Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
- Count the number of colonies on plates that contain between 30 and 300 colonies to determine the colony-forming units per milliliter (CFU/mL).^[5]

6. Data Analysis:

- Calculate the CFU/mL for each time point and concentration.
- Plot the \log_{10} CFU/mL versus time for each **PAC-113** concentration to generate the time-kill curves.
- Fungistatic activity is generally defined as a $<3\text{-}\log_{10}$ reduction in CFU/mL from the initial inoculum.^[6]
- Fungicidal activity is typically defined as a $\geq 3\text{-}\log_{10}$ (99.9%) reduction in CFU/mL from the starting inoculum.^[6]

Data Presentation

The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate the comparison of **PAC-113**'s activity at different concentrations over time.

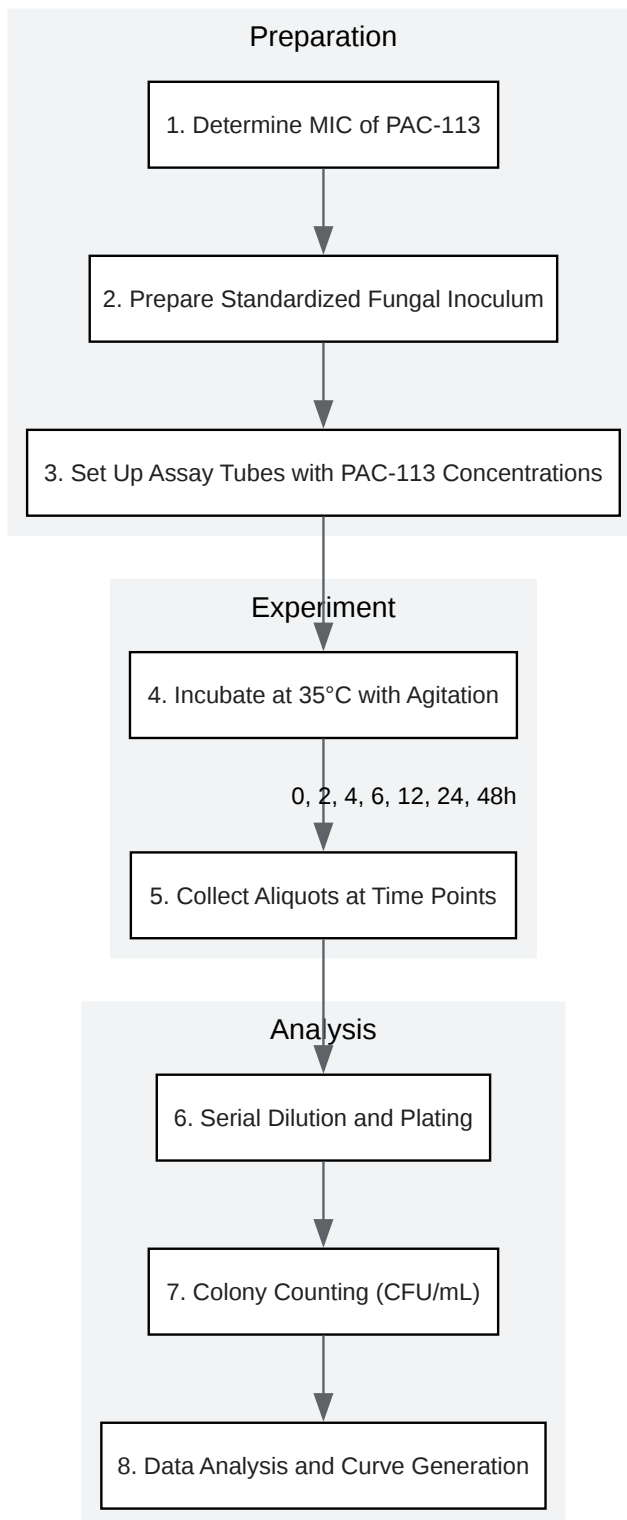
Table 1: Time-Kill Kinetics of **PAC-113** against *Candida albicans*

Time (hours)	Growth Control (log ₁₀ CFU/mL)	0.5x MIC (log ₁₀ CFU/mL)	1x MIC (log ₁₀ CFU/mL)	2x MIC (log ₁₀ CFU/mL)	4x MIC (log ₁₀ CFU/mL)	8x MIC (log ₁₀ CFU/mL)
0	5.30	5.31	5.29	5.30	5.32	5.31
2	5.65	5.15	4.88	4.51	4.10	3.75
4	6.10	4.98	4.45	3.98	3.45	2.98
6	6.55	4.82	4.01	3.42	2.89	<2.00
12	7.30	4.75	3.55	2.85	<2.00	<2.00
24	8.15	4.68	3.10	<2.00	<2.00	<2.00
48	8.50	4.65	2.95	<2.00	<2.00	<2.00

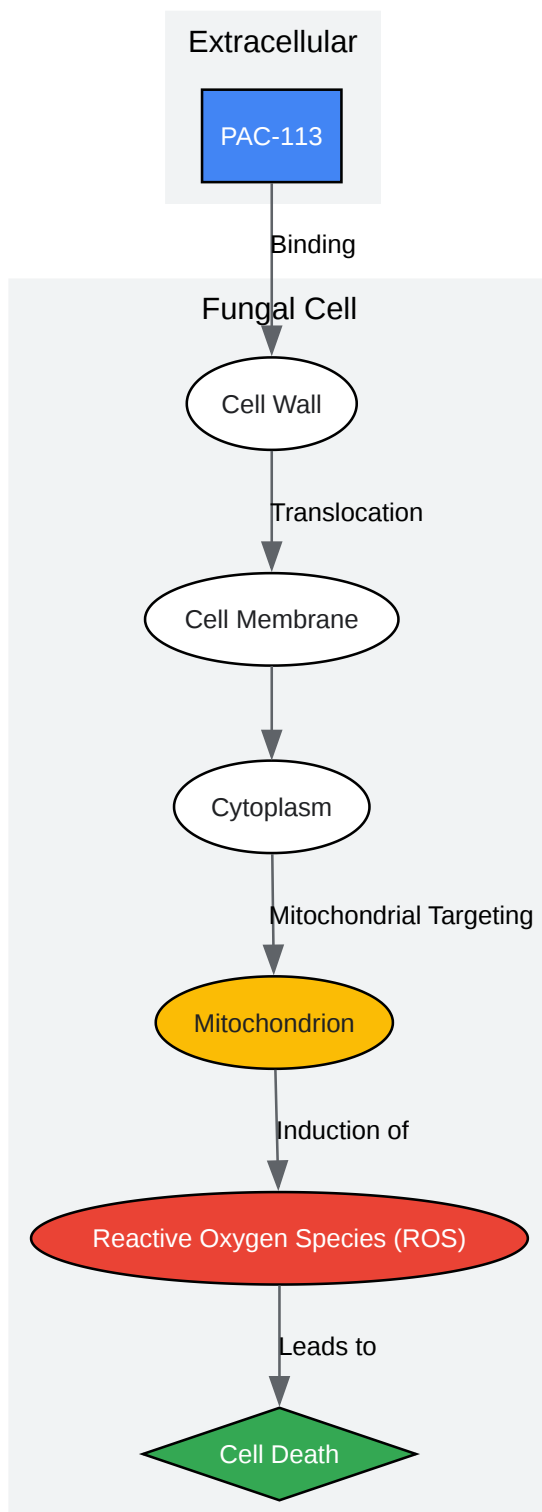
Note: The values presented in this table are for illustrative purposes only. A result of <2.00 log₁₀ CFU/mL indicates that the count was below the limit of detection.

Visualizations

Experimental Workflow for PAC-113 Time-Kill Assay

[Click to download full resolution via product page](#)Caption: Workflow for the **PAC-113** time-kill kinetics assay.

Proposed Mechanism of Action of PAC-113

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Caption: Proposed signaling pathway for **PAC-113** antifungal activity.

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References

- 1. mdpi.com [mdpi.com]
- 2. PAC-113: A clinically active antimicrobial peptide - Creative Peptides [creative-peptides.com]
- 3. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. njccwei.com [njccwei.com]
- 10. journals.asm.org [journals.asm.org]
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